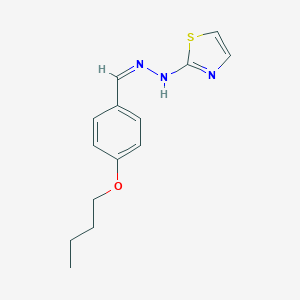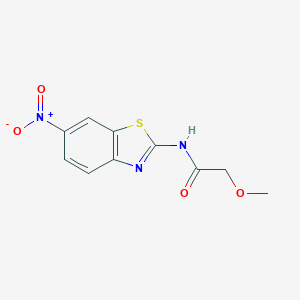
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone (BBT) is an organic compound that has been widely used in scientific research. It is a derivative of thiosemicarbazone and has been shown to exhibit potent antitumor activity in vitro and in vivo.
Mécanisme D'action
The exact mechanism of action of 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone is not fully understood. However, it is believed that 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone exerts its antitumor activity by chelating metal ions such as copper and iron, which are required for the growth and survival of cancer cells. 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone also inhibits the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has been shown to have several biochemical and physiological effects. It has been found to increase the level of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. However, one of the limitations of using 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone. One area of interest is the development of novel analogs of 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone that exhibit improved solubility and pharmacokinetic properties. Another area of interest is the exploration of the potential of 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone as a radiosensitizer, which is a compound that enhances the sensitivity of cancer cells to radiation therapy. In addition, the combination of 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone with other chemotherapeutic agents is an area of potential research, as it may lead to synergistic antitumor effects.
Méthodes De Synthèse
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone can be synthesized by reacting 4-butoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction mixture is heated under reflux for several hours, and the resulting product is then recrystallized from ethanol to obtain pure 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone.
Applications De Recherche Scientifique
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.
Propriétés
Nom du produit |
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone |
|---|---|
Formule moléculaire |
C14H17N3OS |
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
N-[(Z)-(4-butoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H17N3OS/c1-2-3-9-18-13-6-4-12(5-7-13)11-16-17-14-15-8-10-19-14/h4-8,10-11H,2-3,9H2,1H3,(H,15,17)/b16-11- |
Clé InChI |
XBTXIDVSLBWIQI-WJDWOHSUSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=N\NC2=NC=CS2 |
SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC=CS2 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=NNC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)

![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)

![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)

![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)


![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)